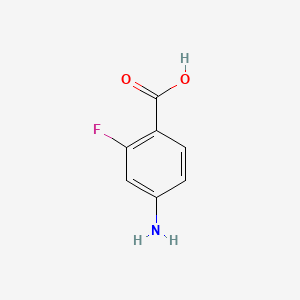

4-Amino-2-fluorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-Amino-2-fluorobenzoic acid involves multiple steps, including protection of the carboxyl group, introduction of fluorine ions through diazotization, fluorosubstitution, and subsequent deprotection. One method reported the synthesis with a high purity and yield, emphasizing the advantages of low production costs and mild reaction conditions suitable for commercial-scale production (Zhao Haoyu et al., 2010).

Molecular Structure Analysis

Studies on 4-Amino-2-fluorobenzoic acid and related compounds have highlighted intricate molecular structures through X-ray diffraction analysis. One study, focusing on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, revealed elaborate N–H···O and O-H···O hydrogen bonds forming supramolecular structures, demonstrating the compound's capability to engage in complex molecular interactions (B. Banerjee et al., 2022).

Chemical Reactions and Properties

The reactivity of 4-Amino-2-fluorobenzoic acid allows for its involvement in various chemical reactions, serving as a precursor for the synthesis of numerous heterocyclic compounds. Its ability to participate in solid-phase synthesis and to form co-crystals with heteroaromatic nitrogenous bases showcases its versatility in chemical synthesis (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 4-Amino-2-fluorobenzoic acid, such as its crystal structure and hydrogen bonding capabilities, are crucial for understanding its behavior in different environments. The compound's ability to form different crystal structures, as evidenced by its co-crystals and salts with heteroaromatic nitrogenous bases, indicates its potential for varied applications in materials science (A. Sikorski & D. Trzybiński, 2013).

Chemical Properties Analysis

The chemical properties of 4-Amino-2-fluorobenzoic acid, particularly its interactions and reactivity, have been explored through various studies. Its application as a building block for the synthesis of heterocyclic scaffolds emphasizes its reactivity and utility in organic synthesis. The creation of various nitrogenous cycles from this compound highlights its significance in the development of pharmaceuticals and other chemical materials (J. Kilburn et al., 2000).

Scientific Research Applications

1. Cholinesterase Inhibitors

4-Fluorobenzoic acid derivatives, including those related to 4-amino-2-fluorobenzoic acid, have been studied for their potential as cholinesterase inhibitors. These compounds were synthesized through condensation reactions and evaluated for their ability to inhibit acetyl- and butyrylcholinesterase, showing similar potency to the drug tacrine in some cases (Szymański et al., 2012).

2. Antibacterial Agents

Research has been conducted on the synthesis of new molecules incorporating 4-fluorobenzoic acid and its derivatives, including 4-amino-2-fluorobenzoic acid, for potential antibacterial applications. These compounds were tested for their effectiveness against bacteria at various concentrations (Holla, Bhat & Shetty, 2003).

3. Alzheimer's Disease Treatment

Compounds derived from 4-fluorobenzoic acid, including those similar to 4-amino-2-fluorobenzoic acid, have been synthesized and evaluated for their effectiveness in treating Alzheimer's disease. These compounds showed promising results as inhibitors of both acetylcholinesterase and butyrylcholinesterase, with some demonstrating higher inhibitory potency than reference drugs (Czarnecka et al., 2017).

4. Fluorescent Labeling in Biochemistry

Fluorobenzoic acid derivatives, including those related to 4-amino-2-fluorobenzoic acid, have been used as precolumn fluorescent labeling reagents for high-performance liquid chromatography of amino acids. This application is significant in biochemistry for studying various biological systems (Watanabe & Imai, 1981).

5. Radiolabeling for Positron Emission Tomography (PET)

4-Fluorobenzoic acid, closely related to 4-amino-2-fluorobenzoic acid, has been used in the rapid radiolabeling of peptides for PET imaging. This method enhances the application of peptides in PET and demonstrates the potential of fluorobenzoic acid derivatives in medical imaging (Sutcliffe-Goulden et al., 2002).

6. Bacterial Degradation Studies

Studies on bacterial strains capable of degrading 4-fluorobenzoic acid (related to 4-amino-2-fluorobenzoic acid) have provided insights into new pathways for the degradation of these compounds. This research is vital for understanding the environmental impact and bioremediation possibilities of fluorobenzoic acid derivatives (Oltmanns et al., 1989).

Safety and Hazards

Future Directions

4-Amino-2-fluorobenzoic acid is a significant intermediate in the production of various pharmaceuticals and is widely used in organic synthesis and the pharmaceutical industry . Its future directions could involve its use in the synthesis of new pharmaceutical compounds and in life science research .

Mechanism of Action

Target of Action

It is known to be used in peptide synthesis , suggesting that it may interact with proteins or enzymes involved in this process.

Mode of Action

It is known that the compound can participate in reactions at the benzylic position . This suggests that it may interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

Given its use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for protein structure and function.

Result of Action

As a reagent in peptide synthesis , it likely contributes to the formation of peptide bonds, influencing the structure and function of proteins.

properties

IUPAC Name |

4-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHERSCUZBKDVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307208 | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluorobenzoic acid | |

CAS RN |

446-31-1 | |

| Record name | 446-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

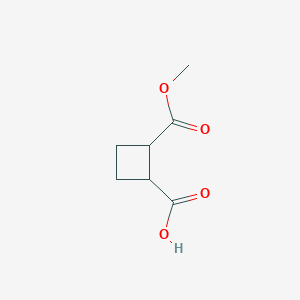

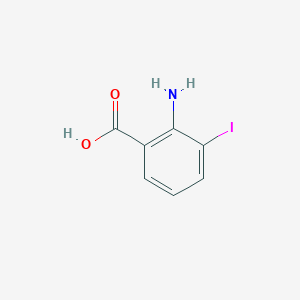

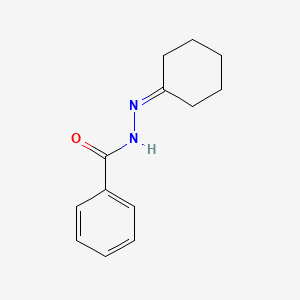

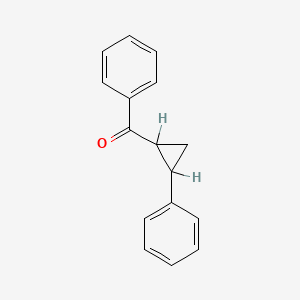

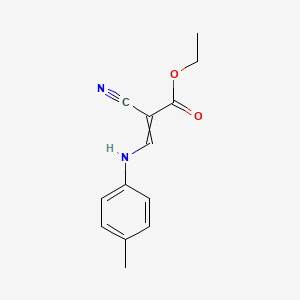

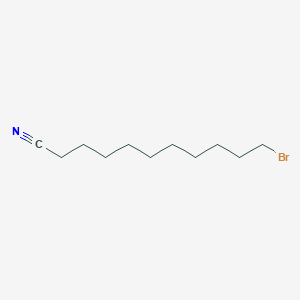

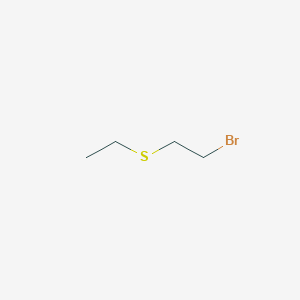

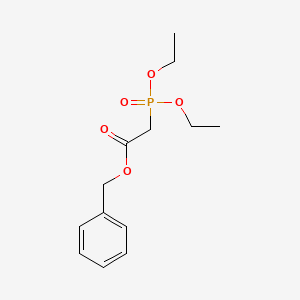

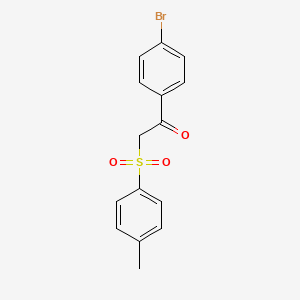

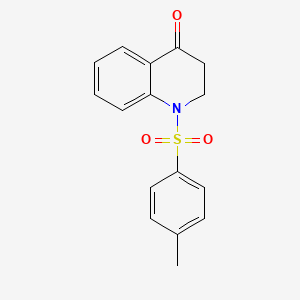

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)